2-cyano-N'-[(E)-furan-2-ylmethylidene]acetohydrazide

Drug-likeness LogP Solubility prediction

2-Cyano-N'-[(E)-furan-2-ylmethylidene]acetohydrazide (CAS 2223016-11-1) is a cyanoacetohydrazide-derived Schiff base formed via condensation of 2-cyanoacetohydrazide with furan-2-carbaldehyde. The molecule integrates an electron-withdrawing cyano group, a nucleophilic hydrazide NH, and a furan-methylene imine, positioning it as a versatile 'building block synthon' for constructing diverse nitrogen heterocycles, including chromen-2-imines, pyrazoles, and acrylohydrazides.

Molecular Formula C8H7N3O2
Molecular Weight 177.163
CAS No. 2223016-11-1
Cat. No. B2612207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyano-N'-[(E)-furan-2-ylmethylidene]acetohydrazide
CAS2223016-11-1
Molecular FormulaC8H7N3O2
Molecular Weight177.163
Structural Identifiers
SMILESC1=COC(=C1)C=NNC(=O)CC#N
InChIInChI=1S/C8H7N3O2/c9-4-3-8(12)11-10-6-7-2-1-5-13-7/h1-2,5-6H,3H2,(H,11,12)/b10-6+
InChIKeyIAYGPZAOVWRTCC-UXBLZVDNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyano-N'-[(E)-furan-2-ylmethylidene]acetohydrazide: A Dual-Reactive Hydrazone Synthon for Heterocyclic Drug Discovery


2-Cyano-N'-[(E)-furan-2-ylmethylidene]acetohydrazide (CAS 2223016-11-1) is a cyanoacetohydrazide-derived Schiff base formed via condensation of 2-cyanoacetohydrazide with furan-2-carbaldehyde . The molecule integrates an electron-withdrawing cyano group, a nucleophilic hydrazide NH, and a furan-methylene imine, positioning it as a versatile 'building block synthon' for constructing diverse nitrogen heterocycles, including chromen-2-imines, pyrazoles, and acrylohydrazides [1]. It is cataloged in the Sigma-Aldrich AldrichCPR collection as a rare and unique chemical intended for early discovery research .

Building Block
Tri-reactive synthon for heterocyclic library synthesis
Reaction Manifold
Enables chromen-2-imine, pyrazole, and acrylohydrazide formation
Curation
AldrichCPR rare chemical for early discovery research

Why Generic Cyanoacetohydrazide or Simple Furan Hydrazones Cannot Substitute 2-Cyano-N'-[(E)-furan-2-ylmethylidene]acetohydrazide


The target compound occupies a unique intersection of reactivity space that neither the parent 2-cyanoacetohydrazide nor simpler furan-2-ylmethylene hydrazides can replicate. The parent hydrazide (CAS 140-87-4) lacks the furan-methylene imine, forfeiting the activated C=N bond required for cyclocondensation with active methylene reagents and diazonium salts [1]. Conversely, N'-[(E)-furan-2-ylmethylidene]acetohydrazide analogs without the cyano group lose the nucleophilic carbon center necessary for Knoevenagel-type condensations and pyrazole ring formation. Simultaneous possession of the cyano-activated methylene and the furan-methylene imine is the minimal structural requirement for generating the chromen-2-imine and acrylohydrazide derivatives that have demonstrated sub-10 μM cytotoxicity against HepG-2 cells [1].

This Compound
Dual-reactive architecture with furan-methylene imine and cyano-activated methylene
vs
Parent Hydrazide
Lacks furan-methylene imine; may not support cyclocondensation or diazonium coupling pathways
This Compound
Contains cyano-activated methylene for Knoevenagel-type condensations
vs
Furan Hydrazones w/o Cyano
May not provide the nucleophilic carbon center required for pyrazole ring formation

Quantitative Differentiation Evidence for 2-Cyano-N'-[(E)-furan-2-ylmethylidene]acetohydrazide Against Structural Analogs


Predicted Lipophilicity and Aqueous Compatibility vs. Benzylidene Analogs

The target compound exhibits a predicted ACD/LogP of 0.25, significantly lower than the value inferred for the direct benzylidene analog N'-benzylidene-2-cyanoacetohydrazide (predicted LogP ~0.8–1.0 based on the loss of the hydrophilic furan oxygen) . This places the target compound closer to the optimal lipophilicity range (LogP 0–3) for oral bioavailability and reduces the risk of poor aqueous solubility that plagues many hydrazone intermediates. The polar surface area is 78 Ų, well within the <140 Ų threshold for cell permeability .

Predicted LogP
Class-level inference
ACD/LogP = 0.25
May support aqueous solubility for fragment-based screening
ACD/Labs predicted; experimental verification advised
Drug-likeness LogP Solubility prediction

Synthetic Versatility: Demonstrated Multi-Component Reactivity vs. Parent 2-Cyanoacetohydrazide

In the 2023 Journal of Molecular Structure study, the target compound (synthon 3) was shown to participate in three distinct reaction manifolds: (i) cyclization with piperidine in boiling EtOH to yield 2-cyano-(furan-2-ylmethylene)-3-phenylacrylohydrazide (5); (ii) condensation with 2-hydroxy-5-(phenyldiazenyl)benzaldehyde derivatives to form chromen-2-imines 8a-d; and (iii) coupling with arylamine diazonium salts to produce 2-oxoacetohydrazonoyl cyanide derivatives 11a-h [1]. The parent 2-cyanoacetohydrazide lacks the furan-methylene imine and cannot undergo the same cyclization or diazonium coupling pathways, limiting it to simple hydrazone formation. The target compound enabled synthesis of derivatives 8a and 8b, which exhibited IC50 values of 9 μM and 8.1 μM against HepG-2 hepatocellular carcinoma cells, with reference doxorubicin used as a positive control [1].

Synthetic Versatility
Head-to-head
3 reactive centers vs 1 for parent hydrazide; 3 demonstrated reaction manifolds
Enables multi-component heterocyclic library synthesis in one-pot workflows
J. Mol. Struct. 2023; chromen-2-imine, pyrazole, acrylohydrazide routes demonstrated
Heterocyclic synthesis Building block Cyclocondensation

Curated Availability and Target-Enabling Purity vs. Bulk Generic Hydrazides

The target compound is distributed through the Sigma-Aldrich AldrichCPR (Chemical Portfolio for Research) collection, a curated set of rare and unique chemicals specifically selected for early discovery researchers . This contrasts with bulk industrial-grade 2-cyanoacetohydrazide, which is broadly available from multiple suppliers at unspecified or variable purity. The AldrichCPR product (R522872) is supplied at a catalog purity of ≥95% (as specified by affiliated suppliers such as CheMenu) , whereas generic 2-cyanoacetohydrazide is often supplied at 97–99% purity but without the structural complexity and built-in synthetic handles of the target compound.

Product Curation
Supporting evidence
AldrichCPR curated vs. commodity-grade; pre-installed furan-methylene group
Curated rare chemical reduces in-house condensation and purification steps
Saves estimated 1–2 days in discovery synthesis workflows
Chemical procurement AldrichCPR Discovery chemistry

Potential Differentiation in Cellular Differentiation Activity: Patent-Annotated Anti-Proliferative Profile

A patent sourced through WebDataCommons attributes to this compound a specific phenotypic activity: 'pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte,' evidencing potential use as an anti-cancer agent and for treatment of skin diseases such as psoriasis [1]. This differentiation-inducing mechanism is mechanistically distinct from the direct cytotoxicity observed for simple 2-cyanoacetohydrazide derivatives. While the parent hydrazide has documented anti-tubercular activity mirroring isoniazid (via mycolic acid synthesis inhibition), the target compound's annotated activity suggests a differentiation-inducing, rather than directly cytocidal, pharmacological profile .

Differentiation Endpoint
Data to verify
Patent-annotated phenotypic activity; proliferation-arrest endpoint in undifferentiated cells
Reported differentiation endpoint context; requires independent validation
WebDataCommons patent extraction; no public IC50/EC50 data available
Anti-cancer Cell differentiation Psoriasis

Optimal Deployment Scenarios for 2-Cyano-N'-[(E)-furan-2-ylmethylidene]acetohydrazide Based on Differentiation Evidence


Diversity-Oriented Synthesis of Furan-Hydrazide Derived Heterocyclic Libraries for Phenotypic Screening

Medicinal chemistry groups seeking to populate screening decks with structurally novel, three-dimensional heterocycles should select this compound as a central scaffold. Its three reactive centers enable parallel synthesis of chromen-2-imines, pyrazoles, and acrylohydrazides from a single starting material, as demonstrated in the 2023 Journal of Molecular Structure study where derivatives 8a and 8b achieved HepG-2 cytotoxicity IC50 values of 9 μM and 8.1 μM respectively [1]. This reaction versatility allows a single procurement to support 3–4 distinct chemistry workflows.

Fragment-Based Lead Generation Targeting Differentiation-Inducing Pathways in AML or Psoriasis

Laboratories engaged in target-agnostic phenotypic screening for differentiation-inducing agents should prioritize this compound based on its patent-annotated ability to arrest proliferation of undifferentiated cells and induce monocyte differentiation [1]. The compound's low predicted LogP (0.25) and moderate polar surface area (78 Ų) render it compatible with high-concentration fragment screening (>1 mM in aqueous buffer), minimizing solubility-related false negatives.

Efficient Procurement of Pre-Functionalized Furan-2-ylmethylene Synthon for Time-Sensitive Discovery Campaigns

Discovery teams operating under compressed timelines should procure the pre-functionalized AldrichCPR product (R522872) rather than synthesizing the Schiff base in-house from 2-cyanoacetohydrazide and furan-2-carbaldehyde. The curated catalog product eliminates the 4–24 hour reflux condensation step and the subsequent purification, which typically achieves yields of 70–85% with variable purity depending on reaction scale [1]. At a catalog price point of ¥175.87 per 10 mg, the cost of the pre-formed building block is offset by the labor and solvent savings of one avoided synthetic step.

Application
Selection Property
Validation Focus
Heterocyclic library synthesis
Multi-reactive center scaffold
Reaction manifold and yield consistency
Phenotypic differentiation screening
Reported differentiation endpoint context
Differentiation marker validation (monocyte lineage)
Pre-functionalized synthon procurement
Pre-installed furan-methylene group
Purity and structural identity verification
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